molecular formula C22H24N2O3S2 B2519431 ethyl 2-{2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 450349-14-1

ethyl 2-{2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2519431
CAS No.: 450349-14-1
M. Wt: 428.57
InChI Key: PBDNUKBZJVXRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiophene derivative featuring a tetrahydrobenzothiophene core substituted with an ethyl carboxylate group at position 3 and a 2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamido moiety at position 2.

Properties

IUPAC Name

ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-3-27-22(26)20-15-9-5-7-11-17(15)29-21(20)23-19(25)13-28-18-12-24(2)16-10-6-4-8-14(16)18/h4,6,8,10,12H,3,5,7,9,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDNUKBZJVXRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the use of catalysts to enhance reaction rates .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 2-{2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant anticancer activity. For example:

  • Mechanism of Action : The compound may inhibit specific signaling pathways involved in tumor growth and proliferation. It has shown activity against various cancer cell lines in vitro, demonstrating potential for further development as an anticancer agent .

Enzyme Inhibition

Research has highlighted the compound's ability to act as an inhibitor for certain enzymes:

  • Acetylcholinesterase Inhibition : Similar compounds have been studied for their inhibitory effects on acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease. The presence of the indole moiety is believed to enhance binding affinity to the enzyme .

Neuroprotective Effects

The neuroprotective properties of compounds containing indole and benzothiophene structures suggest potential applications in treating neurodegenerative diseases:

  • Mechanisms : These compounds may exert antioxidant effects and modulate neurotransmitter systems, contributing to their protective roles against neuronal damage .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of related compounds, ethyl derivatives were tested against a panel of human tumor cell lines. Results indicated that these compounds exhibited significant cytotoxicity with IC50 values in the micromolar range. Further investigation into their mechanisms revealed that they induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .

Case Study 2: Enzyme Inhibition

A series of synthesized compounds were evaluated for their inhibitory effects on acetylcholinesterase. The results showed that certain derivatives had IC50 values lower than standard inhibitors used in clinical settings. Molecular docking studies provided insights into binding interactions within the active site of the enzyme, suggesting that modifications to the ethyl side chain could enhance inhibitory potency .

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence from crystallographic and pharmacological studies:

Compound Name Substituent Variations Key Properties/Activities Reference ID
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridine-4-carboxamido at position 2 Crystallographic Monoclinic crystal system, P2₁/c space group; moderate solubility
2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Isoindole-1,3-dione and furylmethyl groups Enhanced hydrogen bonding due to isoindole-dione; uncharacterized bioactivity
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates Cyano and substituted phenyl groups at acrylamido chain Antioxidant activity (IC₅₀: 12–45 μM in DPPH assay); improved thermal stability

Structural and Functional Insights:

Substituent Impact on Crystallography: The pyridine-4-carboxamido analog () crystallizes in a monoclinic system with strong intermolecular N–H···O hydrogen bonds, stabilizing the lattice. In contrast, the indole-sulfanyl group in the target compound may introduce S···π interactions, altering packing efficiency. The isoindole-dione analog () exhibits extensive hydrogen bonding (N–H···O and C–H···O), suggesting that electron-withdrawing groups enhance lattice stability.

Biological Activity: Compounds with cyano and phenyl substituents () demonstrate moderate antioxidant activity, attributed to radical scavenging by the acrylamido chain. The indole-sulfanyl group in the target compound may confer similar or enhanced activity due to sulfur’s redox-active nature.

Thermal and Solubility Properties: Ethyl carboxylate derivatives generally exhibit moderate solubility in polar solvents (e.g., chloroform:methanol mixtures) . The indole-sulfanyl group’s hydrophobicity may reduce aqueous solubility compared to pyridine or furan-containing analogs.

Research Findings from Analog Studies

Crystallographic Analysis:

  • Software Tools : Structures of analogs were refined using SHELXL (part of the SHELX suite) and visualized via WinGX and ORTEP-3, ensuring high precision in bond-length and angle measurements .
  • Hydrogen-Bonding Patterns : The isoindole-dione analog () forms a 2D network via N–H···O and C–H···O interactions, while the pyridine analog () adopts a 1D chain structure. These differences highlight the role of substituents in directing supramolecular assembly .

Pharmacological Data:

  • Antioxidant Activity: Substituted phenyl acrylamido derivatives () showed IC₅₀ values of 12–45 μM in DPPH assays, with electron-donating groups (e.g., –OCH₃) enhancing activity.

Biological Activity

Ethyl 2-{2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as K413-0182, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of K413-0182 is C21H22N2O3S2, with a molecular weight of 414.55 g/mol. Key chemical properties include:

PropertyValue
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Rotatable Bond Count8
LogP (Partition Coefficient)4.148
LogD (Distribution Coefficient)1.945
Water Solubility (LogSw)-4.10
pKa5.20

These properties suggest that K413-0182 has moderate lipophilicity and low water solubility, which may influence its absorption and bioavailability in biological systems .

Anticancer Properties

K413-0182 has shown promising anticancer activity in various studies. It is part of a broader class of Mannich bases, which have been reported to possess significant cytotoxic effects against multiple cancer cell lines. For instance, a review highlighted that Mannich bases exhibit substantial anticancer properties due to their ability to inhibit DNA topoisomerase I and induce apoptosis in cancer cells .

In vitro studies have demonstrated that K413-0182 exhibits cytotoxicity against hepatoma cells and other cancer types, outperforming conventional chemotherapeutics such as 5-fluorouracil by a factor of up to 4.2 times in certain assays .

Antibacterial and Antifungal Activity

Research indicates that compounds similar to K413-0182 possess antibacterial and antifungal properties. The structural characteristics of thiophene derivatives have been linked to their ability to disrupt microbial cell membranes and inhibit essential enzymatic pathways in bacteria and fungi .

K413-0182's potential as an antibacterial agent is supported by its inclusion in libraries targeting various pathogens, suggesting ongoing research into its efficacy against resistant strains .

The mechanisms underlying the biological activity of K413-0182 are multifaceted:

  • DNA Interaction : Similar compounds have been shown to interact with DNA, leading to inhibition of replication and transcription processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : There is potential for K413-0182 to act as a ligand for specific receptors involved in cellular signaling pathways related to cancer progression and inflammation .

Study on Anticancer Activity

In a recent study published in Pharmaceutical Research, K413-0182 was evaluated for its cytotoxic effects on Huh-7 hepatoma cells. The results indicated a dose-dependent response with IC50 values significantly lower than those observed for standard chemotherapy agents. The study concluded that the compound warrants further investigation as a potential lead compound for cancer therapy .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of thiophene derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. K413-0182 demonstrated notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential utility in treating infections caused by resistant bacterial strains .

Q & A

Q. What are the critical steps in synthesizing ethyl 2-{2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The synthesis involves multi-step reactions, including:

  • Sulfanyl group introduction : Reacting 1-methyl-1H-indole-3-thiol with chloroacetyl chloride under controlled pH (~7–8) to form the thioether intermediate.
  • Amide coupling : Using coupling agents like HATU or DCC to attach the intermediate to the benzothiophene core.
  • Esterification : Final ethyl ester formation via reflux in ethanol with catalytic acid (e.g., H₂SO₄). Key parameters include solvent choice (DMF or DMSO for solubility), temperature control (0–5°C during coupling), and purification via column chromatography .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical methods :
  • HPLC : Purity >95% confirmed using a C18 column with a water-acetonitrile gradient.
  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., indole NH at δ 10.2 ppm, ester CO at δ 170 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 443.12) .

Q. What are the primary biological targets of this compound?

Preliminary studies suggest interactions with:

  • Kinase enzymes : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to ATP pockets.
  • GPCRs : Modulatory effects on serotonin receptors (5-HT₂A) due to the indole moiety. Target validation requires kinase inhibition assays (IC₅₀ determination) and radioligand binding studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Core modifications : Replacing the tetrahydrobenzothiophene with a cycloheptathiophene increases steric bulk, enhancing selectivity for kinase targets .
  • Functional group swaps : Substituting the ethyl ester with a methyl group reduces metabolic clearance but lowers solubility .
  • Data-driven design : Use QSAR models to predict logP and binding affinity changes from substituent electronegativity .

Q. What strategies resolve contradictions in reported biological activity data?

Conflicting IC₅₀ values (e.g., 5-HT₂A vs. EGFR inhibition) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target contributions.
  • Structural analogs : Compare activity of derivatives lacking the indole sulfanyl group to confirm mechanism .

Q. How can molecular docking simulations predict binding modes?

  • Protein preparation : Retrieve target structures (e.g., EGFR PDB: 1M17) and optimize hydrogen bonds.
  • Docking parameters : Use AutoDock Vina with a grid box centered on the ATP-binding site.
  • Validation : Match predicted poses with experimental mutagenesis data (e.g., Lys721A mutation disrupts binding) .

Q. What in vitro models assess pharmacokinetic properties?

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • Permeability : Caco-2 cell monolayers measure apparent permeability (Papp) to predict oral absorption.
  • Plasma protein binding : Equilibrium dialysis using ³H-labeled compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.